Superior In Vivo Antitumor Efficacy of 1,7-Naphthyridine-Based SOS1 Inhibitor HH0043 vs. Quinazoline-Based BI-3406
In a head-to-head comparison within a KRASG12C-mutated NCI-H358 xenograft mouse model, the 1,7-naphthyridine-based SOS1 inhibitor HH0043 demonstrated superior antitumor efficacy compared to the quinazoline-based clinical comparator BI-3406. At an identical oral dose of 50 mg/kg administered twice daily, HH0043 achieved a Total Growth Inhibition (TGI) of 76%, while BI-3406 achieved only 49% TGI [1]. This represents a 55% relative improvement in tumor growth inhibition for the 1,7-naphthyridine scaffold-based compound. In a 3D proliferative cellular assay using the same NCI-H358 cell line, HH0043 was 3–4 times more potent than BI-3406, with IC50 values of 90 nM vs. 322 nM, respectively [1]. Furthermore, HH0043 inhibited p-ERK levels in vivo more effectively than BI-3406 at the same dose, confirming superior target engagement and downstream pathway suppression [1].
| Evidence Dimension | In Vivo Antitumor Efficacy (TGI) |
|---|---|
| Target Compound Data | TGI = 76% |
| Comparator Or Baseline | BI-3406 (quinazoline scaffold): TGI = 49% |
| Quantified Difference | 27 percentage points; 55% relative improvement |
| Conditions | Subcutaneous KRASG12C-mutated NCI-H358 human lung cancer xenograft mouse model; 50 mg/kg oral BID |
Why This Matters
This in vivo head-to-head superiority demonstrates that the 1,7-naphthyridine core confers a tangible efficacy advantage over alternative heterocyclic scaffolds in a clinically relevant oncology target, directly supporting compound selection for SOS1 inhibitor development.
- [1] Zhou, C., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 958–964. View Source
